molecular formula C15H10O2 B1194938 4-Phenanthrenecarboxylic acid CAS No. 42156-92-3

4-Phenanthrenecarboxylic acid

Cat. No. B1194938
CAS RN: 42156-92-3
M. Wt: 222.24 g/mol
InChI Key: HHZVGTSZLAQRSM-UHFFFAOYSA-N
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Description

4-Phenanthrenecarboxylic acid, also known as Phenanthrene-4-carboxylic acid, is a chemical compound with the linear formula C15H10O2 . It has a molecular weight of 222.246 .


Molecular Structure Analysis

The molecular structure of 4-Phenanthrenecarboxylic acid is characterized by a linear formula of C15H10O2 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

4-Phenanthrenecarboxylic acid has been identified as a metabolite in the degradation of pyrene, a polycyclic aromatic hydrocarbon. The degradation process involves initial dioxygenation mainly on C-4,5 positions of pyrene .

Scientific Research Applications

  • Crystal Structure Analysis : 4-Phenanthrenecarboxylic acid has been studied for its crystal structure, revealing insights into its hydrogen bonding and molecular arrangement. The phenanthrene core of the fully aromatic acid is roughly planar, providing valuable information for further chemical and pharmaceutical applications (Fitzgerald & Gerkin, 1998).

  • Photocarboxylation Processes : Research has shown that 4-Phenanthrenecarboxylic acid can be produced through the photocarboxylation of 4H-cyclopenta[def]phenanthrene, demonstrating a method for creating this compound using carbon dioxide (Minabe et al., 1988).

  • Lewis Acid-Mediated Carboxylation : This compound has been generated through the Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide, highlighting a regioselective method for its synthesis (Suzuki et al., 2002).

  • Environmental Remediation : 4-Phenanthrenecarboxylic acid is also relevant in the context of environmental science, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains. This highlights its potential role in bioremediation applications (Mishra et al., 2019).

  • Anaerobic Metabolism of PAHs : Research indicates that 4-Phenanthrenecarboxylic acid is involved in the anaerobic metabolism of PAHs like phenanthrene and naphthalene, suggesting its role in microbial degradation pathways under anaerobic conditions (Zhang & Young, 1999).

Future Directions

The future directions for research on 4-Phenanthrenecarboxylic acid could involve further exploration of its role in the degradation of polycyclic aromatic hydrocarbons, its potential applications in bioremediation, and a more detailed investigation of its physical and chemical properties .

properties

IUPAC Name

phenanthrene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVGTSZLAQRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194989
Record name 4-Phenanthrenecarboxylic acid
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenanthrenecarboxylic acid

CAS RN

42156-92-3
Record name 4-Phenanthrenecarboxylic acid
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Record name 4-Phenanthrenecarboxylic acid
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Record name 4-Phenanthrenecarboxylic acid
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Record name 4-Phenanthrenecarboxylic acid
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Record name Phenanthrene-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
KG Rutherford, MS Newman - Journal of the American Chemical …, 1957 - ACS Publications
… A practical synthesis of 4-phenanthrenecarboxylic acid (VII) … on the preparation of 4phenanthrenecarboxylic acid (VII) … to l,2-dihydro-4-phenanthrenecarboxylic acid (IV) with 20% sulfuric …
Number of citations: 37 pubs.acs.org
F Wu, C Guo, S Liu, X Liang, G Lu, Z Dang - Water, Air, & Soil Pollution, 2019 - Springer
… cleavage and decarboxylation, 4-phenanthrenecarboxylic acid was formed and then transformed to 4-phenanthrenol. Also, 4-phenanthrenecarboxylic acid could be further degraded to …
Number of citations: 20 link.springer.com
MS Newman, TB Patrick, RS Darlak… - The Journal of Organic …, 1969 - ACS Publications
… In one 4phenanthrenecarboxylic acid (2) is treated with mercuric acetate in N-… A solution of 10.0 g of 4-phenanthrenecarboxylic acid and 14.5 g ofmercuric acetate in 30 ml of N-…
Number of citations: 10 pubs.acs.org
RE Dessy, MS Newman - Organic Syntheses, 2003 - Wiley Online Library
Formyl‐4‐phenanthroic acid product: 5‐formyl‐4‐phenanthroic acid
Number of citations: 0 onlinelibrary.wiley.com
F Budiyanto, A Thukair, M Al-Momani… - Environmental …, 2018 - liebertpub.com
… Within 18 days, the strains had biodegraded 50% of 50 ppm pyrene, and gas chromatography/mass spectroscopy led to identification of the metabolites 4-phenanthrenecarboxylic …
Number of citations: 21 www.liebertpub.com
H Gilman, TH Cook - Journal of the American Chemical Society, 1940 - ACS Publications
Halogen-Metal Interconversion Reactions.—The following halogen-metal interconversion re-action has been effected with 2-, 3-, and grbromophenanthrenes and M-butyllithium. C» H, …
Number of citations: 23 pubs.acs.org
J Zhong, L Luo, B Chen, S Sha, Q Qing, NFY Tam… - Marine Pollution …, 2017 - Elsevier
Alkylated polycyclic aromatic hydrocarbons (PAHs) are abundant in petroleum, and alkylated phenanthrenes are considered as the primary PAHs during some oil spill events. Bacterial …
Number of citations: 33 www.sciencedirect.com
LMV Malmquist, H Selck, KB Jørgensen… - … science & technology, 2015 - ACS Publications
Although concentrations of alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs) in oil-contaminated sediments are higher than those of unsubstituted PAHs, only little attention has …
Number of citations: 27 pubs.acs.org
H Gilman, MA Plunkett - Journal of the American Chemical …, 1949 - ACS Publications
The preparation of 4, 5-dimethylphenanthrene from pyrene is described. The steps involved are:(1) ozonization to 5-formyl-4-phenanthrenecarboxylic acid,(2) esterification,(3) reduction …
Number of citations: 1 pubs.acs.org
RE Cochran, IP Smoliakova, A Kubátová - International Journal of Mass …, 2016 - Elsevier
… The first compound confirmed by a standard seemed to coelute with 4-phenanthrenecarboxylic acid (also confirmed by using the corresponding standard). 4-Carboxy-5-…
Number of citations: 19 www.sciencedirect.com

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